5-Phenyl-1H-imidazol-2-amine
Overview
Description
5-Phenyl-1H-imidazol-2-amine is a chemical compound with the CAS Number: 6775-40-2 . It has a molecular weight of 159.19 . The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds, including this compound, has been a topic of interest in recent research . One method involves the cyclization of amido-nitriles, which is promoted by a nickel catalyst . This reaction proceeds via proto-demetallation, tautomerization, and dehydrative cyclization .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1, 3-diazole . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical and Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a density of 1.2±0.1 g/cm3 and a boiling point of 421.3±38.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Analysis
Synthesis Pathways : A synthetic route for a similar compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, has been developed, involving cyclization, hydrolysis, and methylation. This highlights the compound's role in pharmaceutical intermediates and the exploration of novel chemical entities (Zhou et al., 2018).
Chemical Synthesis and Structural Analysis : A study on the synthesis of 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, which is structurally related to 5-Phenyl-1H-imidazol-2-amine, reveals insights into the electronic and spatial structure of these molecules. This research is crucial for understanding the properties and potential applications of this compound (Ivachtchenko et al., 2019).
Pharmaceutical and Biological Applications
Antibacterial Applications : Research on pyrazole and pyrazolopyrimidine derivatives, which are chemically related to this compound, indicates significant antibacterial activity. This suggests potential applications of this compound in the development of new antibacterial agents (Rahmouni et al., 2014).
Photocatalytic Properties : A study on metal-organic frameworks based on a related compound, tris(4-(1H-imidazol-1-yl)phenyl)amine, shows interesting photocatalytic properties. This research provides insights into the potential use of this compound in photocatalysis and material science (Fu et al., 2014).
Materials Science and Chemistry
Electrochromic Properties : Research into the influence of hydrogen bonding on electrochromic properties of conducting polymers, involving compounds similar to this compound, can provide insights into the material's applications in electronic devices and sensors (Akpinar et al., 2012).
Luminescent Properties : Studies on luminescent properties of metal-organic frameworks involving similar compounds can inform the potential use of this compound in the development of new luminescent materials (Fu et al., 2014).
Safety and Hazards
Future Directions
Imidazole compounds, including 5-Phenyl-1H-imidazol-2-amine, are being explored for their potential in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
5-Phenyl-1H-imidazol-2-amine is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that imidazole is highly soluble in water and other polar solvents , which can impact its bioavailability.
Result of Action
Imidazole derivatives are known to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is recommended to keep imidazole derivatives in a dark place, sealed in dry, room temperature conditions .
Properties
IUPAC Name |
5-phenyl-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODFMZCEEBQXME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508432 | |
Record name | 5-Phenyl-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6775-40-2 | |
Record name | 5-Phenyl-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-1H-imidazol-2-amine (0.5 H2SO4) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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